molecular formula C9H12O B144640 (R)-(+)-1-Phenyl-1-propanol CAS No. 1565-74-8

(R)-(+)-1-Phenyl-1-propanol

Cat. No.: B144640
CAS No.: 1565-74-8
M. Wt: 136.19 g/mol
InChI Key: DYUQAZSOFZSPHD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-1-Phenyl-1-propanol is a chiral alcohol with the molecular formula C9H12O. It is characterized by the presence of a phenyl group attached to the first carbon of a propanol chain. This compound is notable for its optical activity, existing as the ®-enantiomer, which rotates plane-polarized light in a positive direction. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(+)-1-Phenyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of acetophenone using a chiral catalyst to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of prochiral ketones using chiral ligands.

Industrial Production Methods: In industrial settings, the production of ®-(+)-1-Phenyl-1-propanol often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of prochiral ketones is a preferred method due to its efficiency and environmental friendliness.

Types of Reactions:

    Oxidation: ®-(+)-1-Phenyl-1-propanol can be oxidized to form ®-(+)-1-Phenyl-1-propanone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to ®-(+)-1-Phenyl-1-propanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as a solvent.

    Reduction: LiAlH4, ether as a solvent.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: ®-(+)-1-Phenyl-1-propanone.

    Reduction: ®-(+)-1-Phenyl-1-propanol.

    Substitution: ®-(+)-1-Phenyl-1-propyl chloride.

Scientific Research Applications

®-(+)-1-Phenyl-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-(+)-1-Phenyl-1-propanol involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The pathways involved typically include the formation of enzyme-substrate complexes, leading to the desired chiral product.

Comparison with Similar Compounds

    (S)-(-)-1-Phenyl-1-propanol: The enantiomer of ®-(+)-1-Phenyl-1-propanol, with opposite optical rotation.

    1-Phenyl-2-propanol: A structural isomer with the hydroxyl group on the second carbon.

    1-Phenyl-1-butanol: A homolog with an additional carbon in the alkyl chain.

Uniqueness: ®-(+)-1-Phenyl-1-propanol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in applications requiring high enantioselectivity, such as pharmaceutical synthesis and chiral catalysis.

Properties

IUPAC Name

(1R)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQAZSOFZSPHD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-74-8
Record name (+)-1-Phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-1-Phenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The synthesis of the title compound (26F) was accomplished in a four-step, three-pot reaction sequence. Commercially available 3-methyl-p-anisaldehyde was reacted with ethylmagnesium bromide to provide its phenylpropanol derivative. This alcohol was then oxidized to the corresponding ketone in the usual manner with PCC. This ketone was subsequently reacted with (R)-naphthyl-1-ethylamine in the presence of Ti(i-PrO)4 to provide the imine. This imine was reduced in high diastereoselective yield by catalytic hydrogenation in the presence of Raney-nickel.
[Compound]
Name
title compound ( 26F )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(+)-Me-IAN amine (19.0 mg, 66.8 μmol) was dissolved in toluene (0.85 mL) in a 10 mL flask. Et2Zn (1.22 mL, 1.1 M in toluene, 1.34 mmol) was added in one portion via syringe. Immediately, a clear red-orange solution formed. After stirring for 30 min., benzaldehyde (0.068 mL, 0.669 mmol) was added. This addition immediately lightened the solution to a pale orange-yellow. After 19 h, the solution returned to its red-orange color. Water was added and the mixture was extracted three times with CH2Cl2. The combined organic phases were dried over MgSO4, filtered, and concentrated iii vacuo. Purification of the crude product via flash column chromatography on silica gel gave 1-hydroxy-1-phenylpropane as a light yellow liquid (28.6 mg, 31.4%). HPLC analysis of the product (OD column, 1.0 mL/min, 2% iPrOH in hexanes) gave 85.2% ee (retention time of major peak=13.7 min, retention time of minor peak=16.3 min) and a decrease in the ee of (+)-Me-IAN amine (from 99% to 93.2% ee).
[Compound]
Name
(+)-Me
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-Phenyl-1-propanol
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1-Phenyl-1-propanol
Reactant of Route 3
Reactant of Route 3
(R)-(+)-1-Phenyl-1-propanol
Reactant of Route 4
(R)-(+)-1-Phenyl-1-propanol
Reactant of Route 5
Reactant of Route 5
(R)-(+)-1-Phenyl-1-propanol
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1-Phenyl-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.